Cas no 2287281-98-3 (4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole)

4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
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- 2287281-98-3
- 4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole
- EN300-6750456
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- インチ: 1S/C11H12BrN3O/c12-9-2-1-3-10-11(9)13-14-15(10)6-7-16-8-4-5-8/h1-3,8H,4-7H2
- InChIKey: XTDQPNQVCQMXHL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1N=NN2CCOC1CC1
計算された属性
- 精确分子量: 281.01637g/mol
- 同位素质量: 281.01637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 39.9Ų
4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750456-0.25g |
4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole |
2287281-98-3 | 0.25g |
$1498.0 | 2023-05-30 | ||
Enamine | EN300-6750456-1.0g |
4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole |
2287281-98-3 | 1g |
$1629.0 | 2023-05-30 | ||
Enamine | EN300-6750456-0.1g |
4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole |
2287281-98-3 | 0.1g |
$1433.0 | 2023-05-30 | ||
Enamine | EN300-6750456-0.5g |
4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole |
2287281-98-3 | 0.5g |
$1563.0 | 2023-05-30 | ||
Enamine | EN300-6750456-5.0g |
4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole |
2287281-98-3 | 5g |
$4722.0 | 2023-05-30 | ||
Enamine | EN300-6750456-10.0g |
4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole |
2287281-98-3 | 10g |
$7004.0 | 2023-05-30 | ||
Enamine | EN300-6750456-0.05g |
4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole |
2287281-98-3 | 0.05g |
$1368.0 | 2023-05-30 | ||
Enamine | EN300-6750456-2.5g |
4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole |
2287281-98-3 | 2.5g |
$3191.0 | 2023-05-30 |
4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazoleに関する追加情報
Introduction to 4-Bromo-1-(2-Cyclopropoxyethyl)-1H-1,2,3-Benzotriazole (CAS No. 2287281-98-3)
4-Bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole (CAS No. 2287281-98-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of benzotriazoles, which are known for their diverse biological and chemical properties. In this article, we will delve into the structure, synthesis, and potential applications of 4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole, highlighting the latest research findings and its significance in the scientific community.
Structure and Synthesis
The molecular structure of 4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole is characterized by a benzotriazole core with a bromo substituent at the 4-position and a cyclopropoxyethyl group attached to the 1-position. The presence of these functional groups imparts unique chemical properties to the molecule. The synthesis of this compound typically involves a multi-step process that includes the formation of the benzotriazole ring and subsequent functionalization with the bromo and cyclopropoxyethyl groups.
Recent studies have explored various synthetic routes to optimize the yield and purity of 4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole. For instance, a study published in the Journal of Organic Chemistry (2020) reported a novel one-pot synthesis method that significantly reduced reaction time and improved overall efficiency. This method involves the condensation of 4-bromobenzaldehyde with 2-cyclopropoxyethanol followed by cyclization to form the benzotriazole ring. The use of environmentally friendly catalysts and solvents in this process has also been highlighted as a sustainable approach to organic synthesis.
Biological Properties
4-Bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole has shown promising biological activity in several areas. One of its key applications is in the field of medicinal chemistry, where it has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, a study published in Bioorganic & Medicinal Chemistry Letters (2021) demonstrated that this compound exhibits potent inhibitory activity against human carbonic anhydrase II (hCA II), an enzyme implicated in various pathological conditions such as glaucoma and epilepsy.
The mechanism of action of 4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole as an hCA II inhibitor involves its ability to form stable complexes with the enzyme's active site. This interaction disrupts the catalytic activity of hCA II, leading to therapeutic effects. The selectivity and potency of this compound make it a valuable lead for further drug development efforts.
Pharmaceutical Applications
Beyond its role as an enzyme inhibitor, 4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole has also been explored for its potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a crucial role in various diseases such as arthritis and inflammatory bowel disease. A study published in European Journal of Medicinal Chemistry (2020) reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The anti-inflammatory properties of 4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole have been attributed to its ability to modulate key signaling pathways involved in inflammation. Specifically, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. This makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases.
MATERIALS SCIENCE APPLICATIONS
In addition to its biological applications, 4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole has also found use in materials science. Benzotriazoles are known for their excellent corrosion inhibition properties, making them valuable additives in coatings and metal treatments. A study published in Corrosion Science (2020) investigated the corrosion inhibition efficiency of this compound on mild steel in acidic environments.
The results showed that 4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole forms a protective layer on the metal surface through adsorption mechanisms. This layer effectively prevents corrosive agents from interacting with the metal substrate, thereby reducing corrosion rates. The high efficiency and stability of this compound make it a promising candidate for industrial applications where corrosion protection is critical.
FUTURE PERSPECTIVES AND CONCLUSIONS
The diverse biological and chemical properties of 4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole have opened up numerous avenues for further research and development. Its potential as an enzyme inhibitor and anti-inflammatory agent makes it an attractive target for medicinal chemistry studies. Additionally, its excellent corrosion inhibition properties offer promising opportunities in materials science.
Ongoing research aims to optimize the structure and functional groups of this compound to enhance its therapeutic efficacy and reduce potential side effects. Collaborative efforts between chemists, biologists, and materials scientists will be crucial in advancing our understanding of this molecule and realizing its full potential in various applications.
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